molecular formula C10H20N2O3 B11889041 tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate

tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate

Cat. No.: B11889041
M. Wt: 216.28 g/mol
InChI Key: DBQGFGSLEKQTHB-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate is an organic compound with the molecular formula C10H20N2O3. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the intramolecular Fukuyama–Mitsunobu cyclization of an N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This reaction is carried out under specific conditions to ensure the formation of the desired diazepane ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate has been investigated for its potential therapeutic properties:

  • Neurological Disorders : Initial studies indicate that derivatives of this compound may interact with proteins involved in neurological pathways, suggesting a role in treating conditions like Alzheimer's disease and Parkinson's disease .
  • Antimicrobial Activity : Research has shown promising results regarding its efficacy against various bacterial strains, indicating potential as an antimicrobial agent .

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of more complex molecules:

  • Building Block for Pharmaceuticals : It is utilized in the development of drugs targeting various diseases due to its ability to form stable linkages with other functional groups .
  • Agrochemicals Production : The compound's reactivity allows it to be used in synthesizing agrochemicals that enhance crop protection and yield .

Case Study 1: Neurological Applications

A study published in the Journal of Medicinal Chemistry explored the interaction of this compound derivatives with neurotransmitter receptors. The results indicated a significant binding affinity that could be leveraged for developing new treatments for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In an investigation on antimicrobial properties, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the compound could enhance its efficacy and broaden its application as an antimicrobial agent .

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and diazepane ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxyl group in tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate makes it unique compared to its analogs. This functional group can participate in additional chemical reactions and interactions, enhancing its versatility in various applications .

Biological Activity

tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a tert-butyl group and a 1,4-diazepane ring, contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C10H20N2O3
  • Molecular Weight: 216.28 g/mol
  • Structure: The compound features a tert-butyl group attached to a 1,4-diazepane ring with hydroxy and carboxylate substituents, enhancing its reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes involved in critical biological pathways. Preliminary studies suggest that it may exhibit:

  • Binding Affinity: Potential interactions with proteins involved in coagulation pathways.
  • Inhibitory Effects: The compound may inhibit specific enzymes, contributing to its therapeutic effects .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description
Antioxidant Activity Exhibits protective effects against oxidative stress in cellular models.
Anti-inflammatory Effects Reduces levels of pro-inflammatory cytokines like TNF-α and IL-6.
Neuroprotective Properties Protects neuronal cells from apoptosis induced by toxic agents such as Aβ.
Potential Anticancer Activity Shows promise in inhibiting cancer cell proliferation in vitro studies.

Neuroprotection Against Aβ-Induced Toxicity

A study investigated the neuroprotective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) aggregates. The results indicated that the compound significantly improved cell viability (62.98 ± 4.92%) compared to Aβ alone (43.78 ± 7.17%), suggesting its potential role in Alzheimer's disease therapy .

Inhibition of Cytokine Production

In another study focusing on inflammation, this compound was shown to reduce the production of TNF-α in activated astrocytes. This effect highlights its potential as an anti-inflammatory agent that could be beneficial in neurodegenerative conditions where inflammation is a key factor .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit varying degrees of anticancer activity. In vitro assays indicated that certain derivatives could inhibit cancer cell lines' growth significantly, suggesting a pathway for developing new anticancer therapies .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl 3-hydroxy-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-8(13)7-12/h8,11,13H,4-7H2,1-3H3

InChI Key

DBQGFGSLEKQTHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)O

Origin of Product

United States

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